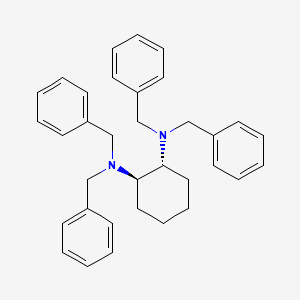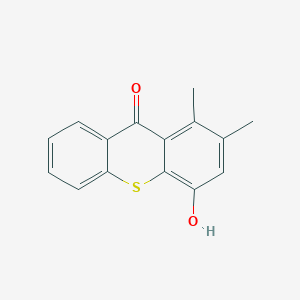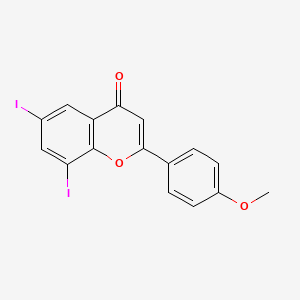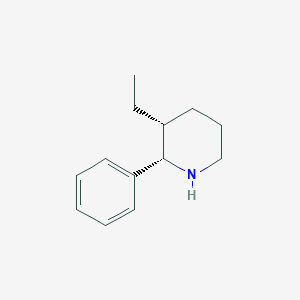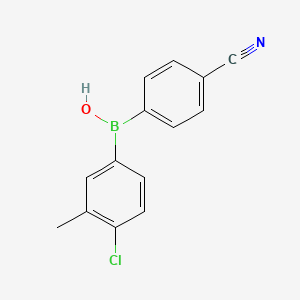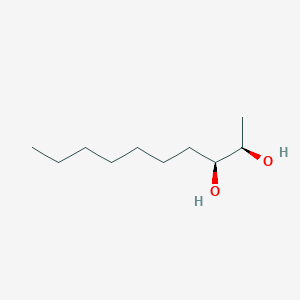
(2R,3S)-Decane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-Decane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. The specific stereochemistry of this compound indicates the spatial arrangement of these hydroxyl groups on the second and third carbon atoms of the decane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3S)-Decane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, decane-2,3-dione, using a chiral catalyst. This method ensures the formation of the desired stereoisomer. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity. Enzymatic reduction of decane-2,3-dione using specific dehydrogenases can yield this compound with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-Decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Decane-2,3-dione or decane-2,3-dicarboxylic acid.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-Decane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R,3S)-Decane-2,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity. In chemical reactions, the hydroxyl groups serve as nucleophiles or leaving groups, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Decane-2,3-diol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
(2R,3S)-Decane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The specific arrangement of hydroxyl groups also influences its reactivity and interactions with other molecules, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
909294-53-7 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(2R,3S)-decane-2,3-diol |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
IEDBILRXQWOCMP-ZJUUUORDSA-N |
Isomerische SMILES |
CCCCCCC[C@@H]([C@@H](C)O)O |
Kanonische SMILES |
CCCCCCCC(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


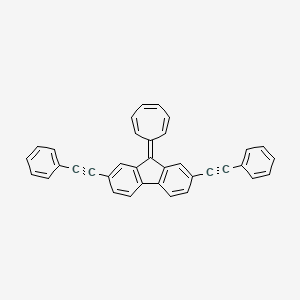
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)



![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
